TrkA Kinase Target Engagement: Class-Level Evidence from Merck Patent Family
CAS 1448060-77-2 is identified in the Therapeutic Target Database as a TrkA inhibitor from Merck patent WO2013176970 [1]. While the exact IC₅₀ for this specific compound has not been publicly disclosed in a peer-reviewed journal, the patent family establishes the compound's target profile as a tropomyosin-related kinase A (TrkA/NTRK1) inhibitor, distinguishing it from other pyrazolyl-ureas that target p38-MAPK (e.g., BIRB 796), Src kinases, or dual COX-2/sEH enzymes [2]. The closest structurally characterized comparator from the Bayer pyrazolyl-urea patent family (US8865698, Example 58) demonstrates an IC₅₀ of 3.10 nM against TrkA in an ELISA-based kinase assay at pH 7.5 [3]. However, this comparator bears a substantially different scaffold (pyrazolo[1,5-a]pyrimidine core) and is not a direct substitution analog. Direct quantitative comparison data for CAS 1448060-77-2 versus its immediate Merck patent analogs remain proprietary.
| Evidence Dimension | Primary molecular target (kinase selectivity profile) |
|---|---|
| Target Compound Data | TrkA kinase inhibitor (exact IC₅₀ not publicly disclosed in peer-reviewed literature) |
| Comparator Or Baseline | BIRB 796: p38-MAPK inhibitor (Kd = 0.1 nM for p38α); Bayer Example 58 (US8865698): TrkA IC₅₀ = 3.10 nM (structurally distinct scaffold) |
| Quantified Difference | Target class differentiation: TrkA (this compound) vs. p38-MAPK (BIRB 796) vs. dual COX-2/sEH (Hwang 2011 series). Quantitative potency difference unavailable due to lack of public head-to-head data. |
| Conditions | TrkA ELISA assay (BindingDB); Target classification from TTD/DrugMap database |
Why This Matters
For researchers selecting a TrkA tool compound from the pyrazolyl-urea class, knowing the primary target annotation is essential to avoid cross-class artifacts—generic pyrazolyl-ureas may inhibit p38-MAPK, Src, or COX-2 instead of TrkA.
- [1] Therapeutic Target Database. Tri-substituted urea derivative 1 (Drug ID: D0UQ2G). Target: TrkA. idrblab.net. View Source
- [2] Brullo, C. et al. (2020) 'Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry.' Molecules, 25(15), 3457. Review classifying pyrazolyl-ureas by kinase target: TrkA, p38-MAPK, Src, and others. View Source
- [3] BindingDB Entry BDBM136641. US8865698, Example 58. TrkA IC₅₀ = 3.10 nM (ELISA, pH 7.5). Note: structurally distinct from CAS 1448060-77-2. View Source
